2-(2-Chloroethyl)isoindolin-1-one
Overview
Description
2-(2-Chloroethyl)isoindolin-1-one is a heterocyclic organic compound with the molecular formula C10H10ClNO It is characterized by an isoindolinone core structure substituted with a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)isoindolin-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(2-chloroethyl)benzamide.
Cyclization: The benzamide undergoes cyclization to form the isoindolinone ring. This can be achieved through intramolecular amidation reactions.
Reaction Conditions: The cyclization reaction is often carried out under acidic conditions, using catalysts such as phenylphosphonic acid. The reaction may also involve heating to facilitate the formation of the isoindolinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)isoindolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindolinone derivatives with different functional groups.
Reduction Reactions: Reduction of the isoindolinone ring can lead to the formation of isoindoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) or iodoxybenzoic acid (IBX) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution: Products include various substituted isoindolinones depending on the nucleophile used.
Oxidation: Products include oxidized isoindolinone derivatives with functional groups like hydroxyl or carbonyl.
Reduction: Products include reduced isoindoline derivatives.
Scientific Research Applications
2-(2-Chloroethyl)isoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of cyclin-dependent kinase (CDK) inhibitors, which are potential anti-cancer agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)isoindolin-1-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby interfering with cell cycle progression. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Isoindolin-1-one: The parent compound without the 2-chloroethyl substitution.
3-Hydroxyisoindolin-1-one: A hydroxylated derivative with potential biological activity.
2-Phenylisoindolin-1-one: A phenyl-substituted derivative with different pharmacological properties.
Uniqueness
2-(2-Chloroethyl)isoindolin-1-one is unique due to the presence of the 2-chloroethyl group, which imparts distinct chemical reactivity and biological activity. This substitution enhances its potential as a pharmacophore for the development of novel therapeutic agents, particularly in the field of oncology.
Properties
IUPAC Name |
2-(2-chloroethyl)-3H-isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-5-6-12-7-8-3-1-2-4-9(8)10(12)13/h1-4H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBIHVMCUYMDSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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